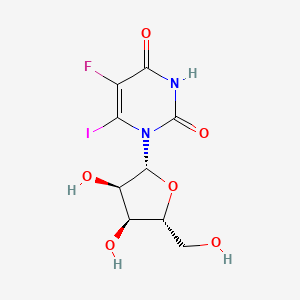

5-Fluoro-6-iodouridina

Descripción general

Descripción

5-Fluoro-6-iodouridine is a derivative of uridine, which is a nucleoside and a component of RNA. It contains a fluorine atom at the 5th position and an iodine atom at the 6th position of the uracil base. This modification is likely to affect its interaction with biological molecules and enzymes, potentially leading to antitumor activity or other biological effects.

Synthesis Analysis

The synthesis of 5-fluoro-6-iodouridine is not directly described in the provided papers. However, similar compounds such as 5-fluoro-6-(hydroxymethyl)uridine and 5-fluoro-6-(fluoromethyl)uridine have been synthesized using stereoselective procedures involving Lewis acid-catalyzed condensation and subsequent modifications . These methods could potentially be adapted for the synthesis of 5-fluoro-6-iodouridine by incorporating an appropriate iodine-containing precursor or by iodination of a related compound.

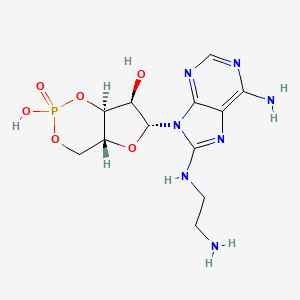

Molecular Structure Analysis

The molecular structure of 5-fluoro-6-iodouridine is characterized by the presence of a fluorine and an iodine atom on the uracil ring. The 1H NMR spectroscopy data for similar compounds indicate that the pentose rings exist predominantly in the N (3'-endo) conformation, which could also be true for 5-fluoro-6-iodouridine . The presence of halogen atoms is likely to influence the electronic distribution and steric hindrance within the molecule, affecting its biochemical interactions.

Chemical Reactions Analysis

The chemical reactivity of 5-fluoro-6-iodouridine would be influenced by the presence of the halogen substituents. Fluorine is a highly electronegative atom that can affect the acidity of adjacent protons and the reactivity of the uracil ring. Iodine, being a larger halogen, may be involved in nucleophilic substitution reactions. The paper on the synthesis of 5-fluoro-2'-deoxyuridine triphosphate suggests that fluorinated pyrimidines can be incorporated into DNA, indicating that 5-fluoro-6-iodouridine might also undergo similar biochemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-fluoro-6-iodouridine would be influenced by the fluorine and iodine atoms. These could include changes in solubility, melting point, and stability compared to unmodified uridine. The cytotoxicities of related nucleosides against various human tumor cell lines have been examined, with some analogues showing comparable cytotoxicity to 5-fluorouracil . This suggests that 5-fluoro-6-iodouridine may also possess cytotoxic properties, potentially making it a candidate for antitumor drug development.

Relevant Case Studies

While no specific case studies on 5-fluoro-6-iodouridine were provided, the synthesis and biological properties of related fluorinated nucleosides and pyrimidines have been studied. For instance, 5-fluoro-6-(fluoromethyl)uridine and 5-fluoro-6-(hydroxymethyl)uridine have shown cytotoxic activities comparable to 5-fluorouracil . Additionally, the utilization of fluorinated nucleotide triphosphates in DNA synthesis by DNA polymerases has been demonstrated , which could be relevant for understanding the potential biological roles of 5-fluoro-6-iodouridine.

Aplicaciones Científicas De Investigación

- Investigación: Se ha sintetizado y evaluado una serie de nuevos derivados de 5-FIU por sus actividades antitumorales. Algunos compuestos inhiben eficazmente el crecimiento de células tumorales in vitro, pero los ensayos in vivo revelaron toxicidad en el tejido hepático y pulmonar .

- Investigación: Las pirimidinas fluoradas, incluido el 5-FU, se utilizan para tratar el cáncer. Los investigadores continúan explorando modificaciones y profármacos para mejorar sus propiedades farmacológicas .

Actividad Antitumoral

Pirimidinas Fluoradas

En resumen, la 5-Fluoro-6-iodouridina es prometedora en varias áreas de investigación, desde la actividad antitumoral hasta el diagnóstico por imágenes. Sus propiedades únicas la convierten en un compuesto valioso para avanzar en la terapia contra el cáncer y comprender la biología de los ácidos nucleicos. Los investigadores continúan explorando sus aplicaciones y optimizando su uso en medicina personalizada . ¡Si necesita más detalles o tiene alguna pregunta adicional, no dude en preguntar! 😊

Mecanismo De Acción

Target of Action

5-Fluoro-6-iodouridine, also known as 5-fluorouridine, primarily targets uridine phosphorylase . This enzyme plays a crucial role in the pyrimidine salvage pathway, which is essential for nucleotide synthesis.

Mode of Action

5-Fluorouridine interacts with its target, uridine phosphorylase, by integrating into the pyrimidine nucleosides and analogues . This interaction can lead to the disruption of normal cellular processes, such as DNA replication and RNA transcription .

Biochemical Pathways

The compound affects the pyrimidine salvage pathway, leading to downstream effects on DNA replication and RNA transcription . Non-coding RNAs play a central role in the response to 5-Fluorouridine, modulating cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .

Result of Action

The molecular and cellular effects of 5-Fluorouridine’s action primarily involve the inhibition of DNA replication and RNA transcription . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Fluorouridine. For instance, the presence of certain microorganisms can affect the degradation of the compound . Additionally, the concentration of the compound and the amount ingested over time can influence its beneficial or harmful effects .

Propiedades

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-iodopyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FIN2O6/c10-3-6(11)13(9(18)12-7(3)17)8-5(16)4(15)2(1-14)19-8/h2,4-5,8,14-16H,1H2,(H,12,17,18)/t2-,4-,5-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXHATZRJXXACM-UMMCILCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N2C(=C(C(=O)NC2=O)F)I)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=C(C(=O)NC2=O)F)I)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FIN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583099 | |

| Record name | 5-Fluoro-6-iodouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87818-06-2 | |

| Record name | 5-Fluoro-6-iodouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

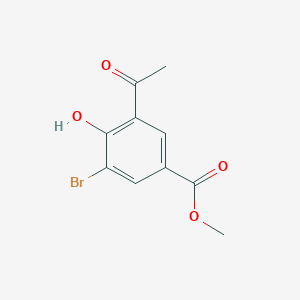

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

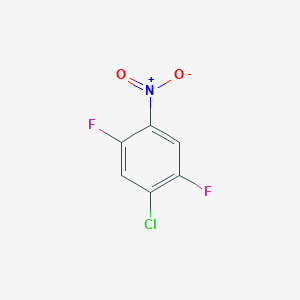

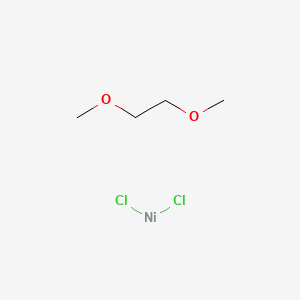

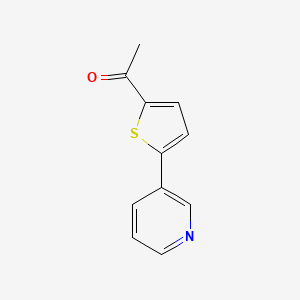

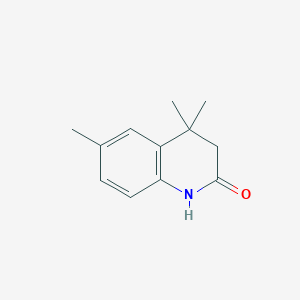

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.